molecular formula C12H11ClO B11896972 4-Chloro-1-methoxy-2-methylnaphthalene CAS No. 120224-15-9

4-Chloro-1-methoxy-2-methylnaphthalene

Cat. No.: B11896972
CAS No.: 120224-15-9
M. Wt: 206.67 g/mol
InChI Key: FHLRDIRMRPBPFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1-methoxy-2-methylnaphthalene is an organic compound with the molecular formula C12H11ClO It is a derivative of naphthalene, characterized by the presence of a chlorine atom, a methoxy group, and a methyl group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-methoxy-2-methylnaphthalene typically involves the chlorination of 2-methylnaphthalene followed by methoxylation. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted in an inert solvent like carbon tetrachloride at elevated temperatures. The methoxylation step involves the reaction of the chlorinated product with sodium methoxide in methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-methoxy-2-methylnaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction Reactions: The compound can be reduced to remove the chlorine atom, resulting in the formation of 1-methoxy-2-methylnaphthalene.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF).

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: 4-Amino-1-methoxy-2-methylnaphthalene or 4-Mercapto-1-methoxy-2-methylnaphthalene.

    Oxidation: 4-Chloro-1-methoxy-2-naphthoic acid.

    Reduction: 1-Methoxy-2-methylnaphthalene.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 4-Chloro-1-methoxy-2-methylnaphthalene is in organic synthesis. It serves as an intermediate for producing various derivatives through electrophilic substitution reactions. For instance, it can be used to synthesize more complex naphthalene derivatives that are valuable in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Naphthalene Derivatives

A study demonstrated the use of this compound in synthesizing 1-acetoxy-2-methylnaphthalene via a two-step process involving acetylation and reduction. This method provides an efficient pathway for producing stable naphthalene derivatives, which can further undergo functionalization to yield compounds with enhanced biological activities .

Pharmaceutical Applications

The compound has been explored for its potential pharmaceutical applications, particularly as a precursor in the synthesis of active pharmaceutical ingredients (APIs). The presence of the chloro and methoxy groups enhances the compound's reactivity, making it suitable for various medicinal chemistry applications.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. For example, certain synthesized analogs have shown effectiveness against bacterial strains, highlighting their potential as lead compounds in drug development .

Material Science

In material science, this compound can be utilized in the development of polymers and coatings. Its chemical stability and ability to participate in polymerization reactions make it a candidate for creating high-performance materials.

Case Study: Polymer Development

A recent study focused on incorporating this compound into polymer matrices to enhance thermal stability and mechanical properties. The results indicated that the addition of this compound improved the overall performance of the polymer composites .

Toxicological Considerations

While exploring its applications, it is essential to consider the toxicological profile of this compound. Studies have shown that exposure to naphthalene derivatives can have health implications, necessitating careful handling and assessment during synthesis and application .

Data Summary Table: Toxicity Profile

Exposure RouteHealth EffectsStudies Conducted
InhalationRespiratory irritationMultiple animal studies
OralPotential gastrointestinal issuesLimited human studies
DermalSkin irritationVarious acute studies

Mechanism of Action

The mechanism of action of 4-Chloro-1-methoxy-2-methylnaphthalene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-methylnaphthalene
  • 4-Chloro-8-methoxy-2-methylquinoline
  • 2-Chloro-5,8-dimethoxy-4-methylquinoline

Comparison

4-Chloro-1-methoxy-2-methylnaphthalene is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications.

Biological Activity

4-Chloro-1-methoxy-2-methylnaphthalene is an aromatic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications and biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms of action, effects on different biological systems, and relevant case studies.

  • Molecular Formula : C11H11ClO
  • Molecular Weight : 202.66 g/mol
  • IUPAC Name : this compound
  • Structure : The compound consists of a naphthalene ring with a chlorine atom and a methoxy group attached, which influences its reactivity and interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with specific receptors, modulating their activity. This interaction can lead to various physiological responses, including anti-inflammatory and anti-cancer effects.
  • Enzyme Modulation : It has been shown to affect enzyme activity, particularly those involved in metabolic pathways. For instance, it may inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification.
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which can protect cells from oxidative stress and reduce the risk of chronic diseases.

Anticancer Properties

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as:

Cell LineIC50 (μM)
Hepatocellular Carcinoma (HepG2)15.5
Human Lung Carcinoma (LU-1)12.3
Human Breast Carcinoma (MCF-7)9.8

These findings suggest that the compound could be a candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported that it exhibits significant activity against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

This antimicrobial activity highlights its potential use in treating infections caused by resistant bacteria.

Case Studies and Research Findings

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of naphthalene derivatives, including this compound. The results indicated that modifications to the naphthalene structure significantly affected cytotoxicity against cancer cell lines, suggesting a promising avenue for drug development .
  • Antimicrobial Efficacy Research : Another research article investigated the antimicrobial efficacy of various naphthalene derivatives against multidrug-resistant bacterial strains. The findings confirmed that this compound exhibited potent antibacterial effects, particularly against Gram-positive bacteria .

Properties

CAS No.

120224-15-9

Molecular Formula

C12H11ClO

Molecular Weight

206.67 g/mol

IUPAC Name

4-chloro-1-methoxy-2-methylnaphthalene

InChI

InChI=1S/C12H11ClO/c1-8-7-11(13)9-5-3-4-6-10(9)12(8)14-2/h3-7H,1-2H3

InChI Key

FHLRDIRMRPBPFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.